molecular formula C14H12N2O3 B14156483 N-(2'-nitrobiphenyl-2-yl)acetamide CAS No. 5450-11-3

N-(2'-nitrobiphenyl-2-yl)acetamide

Cat. No.: B14156483
CAS No.: 5450-11-3
M. Wt: 256.26 g/mol
InChI Key: APAZIVOTUNMIEX-UHFFFAOYSA-N
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Description

N-(2'-Nitrobiphenyl-2-yl)acetamide is a substituted acetamide derivative featuring a biphenyl backbone with a nitro (-NO₂) group at the 2' position of the second phenyl ring and an acetamide (-NHCOCH₃) group at the 2-position of the first phenyl ring. This structural configuration imparts unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.

Properties

CAS No.

5450-11-3

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

N-[2-(2-nitrophenyl)phenyl]acetamide

InChI

InChI=1S/C14H12N2O3/c1-10(17)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)16(18)19/h2-9H,1H3,(H,15,17)

InChI Key

APAZIVOTUNMIEX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Ullmann Coupling for Biphenyl Formation

The Ullmann reaction enables the coupling of aryl halides with aryl amines or nitro compounds using copper catalysts. A patent (CN106986774A) details the preparation of 2-nitrobiphenyl via Ullmann coupling between 2-nitrobenzenediazonium fluoroborate and chlorobenzene. Key parameters include:

  • Catalyst : Copper powder (100–200 mesh, 0.05 mol%)
  • Solvent : Chlorobenzene (5–10 mol equivalents)
  • Conditions : Nitrogen atmosphere, reflux (5–8 hours)
  • Yield : 75–76% with >98% purity.

This method avoids noble metal catalysts, reducing costs significantly. However, the nitro group must be pre-installed, limiting substrate flexibility.

Suzuki-Miyaura Cross-Coupling

An alternative approach employs palladium-catalyzed coupling of 2-chloronitrobenzene with substituted phenylboronic acids. For example, CN104478726A reports:

  • Catalyst : 5% Pd/C (0.2 mol%)
  • Base : NaOH (250 mol%)
  • Solvent : Water (2000–3000 mL/mol)
  • Yield : Up to 95% for 4-chloro-2-nitrobiphenyl.

While efficient, this method requires precise control over boronic acid substitution to avoid undesired regiochemistry.

Acylation of 2'-Nitrobiphenyl-2-amine

The final step involves converting the amine to an acetamide. Acetyl chloride and acetic anhydride are the primary acylating agents, with reaction conditions tailored to maximize yield and purity.

Acetyl Chloride-Mediated Acylation

A study by VulcanChem (VC8222090) outlines the following protocol:

  • Reagents : 2'-Nitrobiphenyl-2-amine (1 eq.), acetyl chloride (1.2 eq.), triethylamine (3 eq.)
  • Solvent : Dichloromethane (DCM)
  • Conditions : Room temperature, 1 hour
  • Workup : Washing with citric acid, water, and brine; column chromatography purification
  • Yield : 68%.

The reaction proceeds via nucleophilic attack of the amine on the acylating agent, forming the acetamide and releasing HCl, which is neutralized by triethylamine.

Acetic Anhydride as an Acylating Agent

EvitaChem (EVT-14289739) reports comparable efficiency using acetic anhydride:

  • Reagents : 2'-Nitrobiphenyl-2-amine (1 eq.), acetic anhydride (1.5 eq.)
  • Solvent : Tetrahydrofuran (THF)
  • Conditions : Reflux (2 hours)
  • Yield : 72%.

While slightly lower yielding than acetyl chloride, this method avoids handling corrosive HCl gas.

Comparative Analysis of Methods

The table below summarizes key parameters for the acylation step:

Acylating Agent Base Solvent Time (h) Yield (%) Purity (%) Source
Acetyl chloride Triethylamine DCM 1 68 >95
Acetic anhydride None THF 2 72 >90

Key observations :

  • Acetyl chloride offers faster reaction times but requires rigorous acid scavenging.
  • Acetic anhydride simplifies workup but may necessitate higher temperatures.

Challenges and Optimization Strategies

Regioselectivity in Biphenyl Synthesis

Nitration of biphenyl precursors often faces regiochemical challenges. For example, nitration of 2-aminobiphenyl risks undesired meta or para products due to the amine’s directing effects. To mitigate this, protecting groups (e.g., acetylation) are employed before nitration, followed by deprotection.

Catalyst Efficiency in Cross-Couplings

Copper-based Ullmann reactions, while cost-effective, struggle with sterically hindered substrates. Palladium catalysts (e.g., Pd/C) improve tolerance but increase costs. Recent advances in ligand design (e.g., Buchwald-Hartwig ligands) may enhance selectivity for challenging substrates.

Chemical Reactions Analysis

Types of Reactions

N-(2’-nitrobiphenyl-2-yl)acetamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

    Oxidation: The biphenyl structure can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydroxide or other strong bases, nucleophiles such as amines or thiols.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 2’-aminobiphenyl-2-ylacetamide.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

    Oxidation: Biphenyl quinones or other oxidized biphenyl derivatives.

Scientific Research Applications

N-(2'-nitrobiphenyl-2-yl)acetamide is a chemical compound with several applications in scientific research, including use as an intermediate in synthesizing more complex organic molecules and in the production of advanced materials. Research also explores its potential as a therapeutic agent.

Scientific Research Applications

  • Chemistry this compound serves as an intermediate in creating complex organic molecules, such as agrochemicals and pharmaceuticals. 2-Nitrobiphenyl, a related compound, is also utilized as an intermediate in synthesizing complex organic molecules . Its derivatives are important in developing pharmaceuticals, where the nitro group can be reduced to produce amino compounds that are key intermediates in drug synthesis .
  • Biology Derivatives of this compound are studied for potential biological activities, including anticancer and antimicrobial properties.
  • Medicine Research is being done to explore its potential as a therapeutic agent, especially in developing drugs targeting specific enzymes or receptors.
  • Industry this compound is used to produce advanced materials like polymers and dyes because of its unique structural properties. 2-Nitrobiphenyl is also used in the production of dyes and pigments, where it contributes to the formation of colorants with specific properties .

Synthesis and Reactions

N-(2’-nitrobiphenyl-2-yl)acetamide is typically synthesized by acylating 2’-nitrobiphenyl-2-amine with acetyl chloride or acetic anhydride. This reaction is often performed with a base, like triethylamine or pyridine, to neutralize the acid generated. The mixture is refluxed in a solvent, such as toluene or dichloromethane, for several hours to ensure complete conversion. Industrial production may use continuous flow processes and optimized reaction conditions to increase efficiency and yield, with purification by recrystallization or chromatographic techniques.

The synthesis of 2-nitrobiphenyl involves reacting biphenyl with a nitrating agent like nitric acid and sulfuric acid under controlled conditions . The resulting 2-nitrobiphenyl can then participate in further chemical reactions, such as electrophilic aromatic substitution, reduction, and coupling reactions .

Environmental and Safety Considerations

Mechanism of Action

The mechanism of action of N-(2’-nitrobiphenyl-2-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Structural and Electronic Comparisons

The following table summarizes key structural features and molecular weights of N-(2'-nitrobiphenyl-2-yl)acetamide and related compounds:

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Biological Activity (if reported)
This compound 2'-NO₂ on biphenyl, 2-NHCOCH₃ ~256.27* Nitro, acetamide Not explicitly reported
N-(1,1'-Biphenyl-2-yl)acetamide Biphenyl, 2-NHCOCH₃ 211.26 Acetamide Not specified
N-(3-Chloro-4-hydroxyphenyl)acetamide 3-Cl, 4-OH on phenyl 200.62 Chloro, hydroxyl, acetamide Analgesic (similar to paracetamol)
2-Chloro-N-(2-cyano-4-nitrophenyl)acetamide 2-Cl, 4-NO₂, 2-CN on phenyl 239.62 Chloro, nitro, cyano, acetamide Not specified
N-(Thiophen-2-ylmethyl)acetamide Thiophene-methyl 169.23 Thiophene, acetamide Not specified

*Calculated based on formula C₁₄H₁₂N₂O₃.

Key Observations :

  • Biphenyl Backbone : Compared to simpler phenyl acetamides, the biphenyl structure increases lipophilicity, which may enhance membrane permeability and pharmacokinetic properties .

Pharmacological and Functional Comparisons

Anti-Cancer Activity
  • N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (Compound 38) : Exhibited IC₅₀ values <10 μM against HCT-116, MCF-7, and PC-3 cancer cell lines .
  • Comparison : The nitro group in this compound may mimic the electron-withdrawing effects of sulfonyl or quinazoline groups in anti-cancer analogs, though direct activity data are lacking.
Antimicrobial Activity
  • 2-(4-(Benzothiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (Compound 47) : Demonstrated MIC values of 4–8 μg/mL against gram-positive bacteria like S. aureus .
  • N-(Thiazol-2-yl)acetamide derivatives : Exhibited antifungal activity against C. albicans .
  • Comparison : The biphenyl-nitro scaffold could enhance microbial target specificity, similar to fluorophenyl or thiazole substituents in active analogs.
Enzyme Inhibition
  • Pyridazin-3(2H)-one acetamides : Act as agonists for formyl peptide receptors (FPR1/FPR2), with EC₅₀ values <100 nM for calcium mobilization in neutrophils .
  • 2-(3-Cyanophenyl)-N-(pyridin-3-yl)acetamide (5RGZ): Inhibited SARS-CoV-2 main protease with a binding affinity of −22 kcal/mol .
  • Comparison: The nitro group may interact with catalytic residues (e.g., HIS163 in SARS-CoV-2 protease) similarly to pyridine or cyanophenyl moieties .

Q & A

Q. What synthetic methodologies are commonly employed for N-(2'-nitrobiphenyl-2-yl)acetamide?

Answer: The synthesis typically involves condensation reactions between nitro-substituted biphenyl precursors and acetylating agents. For example:

  • Step 1: React 2'-nitrobiphenyl-2-amine with acetic anhydride under reflux conditions to acetylate the amine group .
  • Step 2: Purify via slow evaporation of ethanolic solutions to obtain crystals for structural validation .
  • Key parameters: Reaction temperature (80–120°C), stoichiometric excess of acetic anhydride, and reflux duration (30–60 minutes) to ensure complete acetylation.

Example Reaction Setup:

ReagentQuantity (mmol)Role
2'-nitrobiphenyl-2-amine10.0Substrate
Acetic anhydride20.0Acetylating agent
Ethanol20 mLSolvent

Q. Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR: Identify aromatic protons (δ 7.0–8.5 ppm) and acetamide methyl groups (δ 2.1–2.3 ppm). Coupling patterns reveal substitution positions on the biphenyl system .
    • 13C NMR: Confirm carbonyl (δ 168–170 ppm) and nitrophenyl carbons .
  • Infrared (IR) Spectroscopy: Detect C=O stretching (~1650 cm⁻¹) and NO₂ asymmetric stretching (~1520 cm⁻¹) .
  • Mass Spectrometry (MS): Molecular ion peak ([M+H]⁺) at m/z corresponding to C₁₄H₁₂N₂O₃ (calc. 256.08) .

Q. How is purity validated for this compound in academic research?

Answer:

  • High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns with UV detection (λ = 254 nm). Purity >95% is standard for publication .
  • Melting Point Analysis: Compare experimental values (e.g., 180–182°C) with literature to confirm consistency .
  • Elemental Analysis: Validate %C, %H, and %N within ±0.4% of theoretical values .

Advanced Research Questions

Q. How are discrepancies between computational and experimental structural data resolved?

Answer:

  • Cross-Validation: Compare Density Functional Theory (DFT)-optimized geometries (e.g., B3LYP/6-31G*) with X-ray diffraction (XRD) data. For example:
    • Bond Lengths: Calculated C–N (1.376 Å) vs. experimental (1.380 Å) .
    • Torsion Angles: Nitro group orientation in XRD vs. DFT (e.g., O–N–C–C torsion: -16.7° experimental vs. -15.9° computational) .
  • Refinement Tools: Use SHELXL to adjust thermal parameters and occupancy factors for disordered atoms .

Example Data Comparison (Bond Lengths):

BondCalculated (Å)Experimental (Å)
C9–N11.3761.380
C3–N1 (NO₂)1.4701.465

Q. What challenges arise during crystallographic refinement of this compound?

Answer:

  • Disorder in Nitro Groups: Resolve using SHELXL’s PART instruction to model split positions .
  • Hydrogen Bonding Networks: Analyze via PLATON to identify weak interactions (e.g., C–H⋯O) influencing crystal packing .
  • Twinned Data: Apply TWIN/BASF commands in SHELXL for non-merohedral twinning .

Example Hydrogen Bond Metrics:

Donor–AcceptorDistance (Å)Angle (°)
C9–H9B⋯O3 (carbonyl)2.45165
C2–H5⋯O5 (nitro)2.60155

Q. How can reaction mechanisms for this compound synthesis be probed?

Answer:

  • Kinetic Studies: Monitor reaction progress via in situ IR to detect intermediate imine formation .
  • Isotopic Labeling: Use ¹⁵N-labeled amines to trace acetyl transfer pathways via 2D NMR .
  • Computational Modeling: Identify transition states (e.g., acetyl migration) using Gaussian at the M06-2X/cc-pVTZ level .

Q. What strategies address conflicting spectral data (e.g., unexpected NOE correlations in NMR)?

Answer:

  • Variable Temperature (VT) NMR: Resolve dynamic effects (e.g., rotameric exchange) by acquiring spectra at 298 K vs. 323 K .
  • 2D NMR (COSY, NOESY): Differentiate between regioisomers via cross-peak analysis .
  • XRD Validation: Resolve ambiguities by correlating NMR-derived torsional angles with crystallographic data .

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